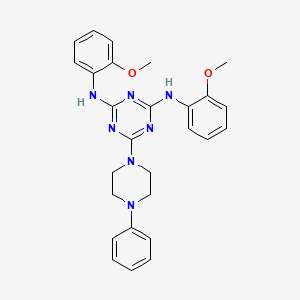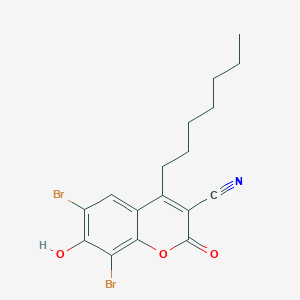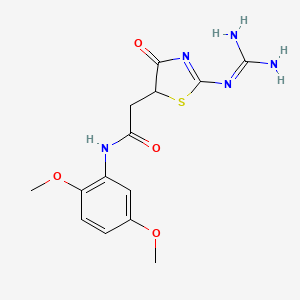![molecular formula C23H27N5O3 B11035481 3-Benzyl-5-[(benzylamino)carbonyl]-1-(2-morpholinoethyl)-3H-1,2,3-triazol-1-ium-4-olate](/img/structure/B11035481.png)
3-Benzyl-5-[(benzylamino)carbonyl]-1-(2-morpholinoethyl)-3H-1,2,3-triazol-1-ium-4-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-[(benzylamino)carbonyl]-1-(2-morpholinoethyl)-3H-1,2,3-triazol-1-ium-4-olate is a complex organic compound with a molecular formula of C23H27N5O3 and a molecular weight of 421.49 . This compound is characterized by its unique triazolium core, which is often associated with various biological and chemical activities.
Preparation Methods
The synthesis of 3-Benzyl-5-[(benzylamino)carbonyl]-1-(2-morpholinoethyl)-3H-1,2,3-triazol-1-ium-4-olate typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Benzyl-5-[(benzylamino)carbonyl]-1-(2-morpholinoethyl)-3H-1,2,3-triazol-1-ium-4-olate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The triazolium core can interact with enzymes and receptors, modulating their activity. Pathways involved may include signal transduction and metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Compared to other similar compounds, 3-Benzyl-5-[(benzylamino)carbonyl]-1-(2-morpholinoethyl)-3H-1,2,3-triazol-1-ium-4-olate stands out due to its unique combination of functional groups and the triazolium core. Similar compounds include other triazolium derivatives and benzyl-substituted triazoles . Its uniqueness lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H27N5O3 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N,1-dibenzyl-3-(2-morpholin-4-ylethyl)-5-oxo-2H-triazol-3-ium-4-carboximidate |
InChI |
InChI=1S/C23H27N5O3/c29-22(24-17-19-7-3-1-4-8-19)21-23(30)28(18-20-9-5-2-6-10-20)25-27(21)12-11-26-13-15-31-16-14-26/h1-10H,11-18H2,(H-,24,25,29,30) |
InChI Key |
WDXJABXXRWBSRT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC[N+]2=C(C(=O)N(N2)CC3=CC=CC=C3)C(=NCC4=CC=CC=C4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine](/img/structure/B11035407.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)thiourea](/img/structure/B11035408.png)
![N-[(4-Oxo-3,4-dihydrophthalazin-1-YL)methyl]furan-2-carboxamide](/img/structure/B11035432.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,4,5-trimethoxybenzamide](/img/structure/B11035437.png)

![2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11035446.png)
![6,8,8,9-Tetramethyl-3-(2-morpholino-6-oxo-1,6-dihydro-4-pyrimidinyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one](/img/structure/B11035447.png)
![dimethyl 2-{1-[(3-chlorophenyl)carbamoyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11035453.png)
![N-(2,3-dichlorophenyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B11035455.png)
![(3E)-3-[(2Z)-3-chloro-3-phenylprop-2-en-1-ylidene]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11035458.png)
![(1E)-4,4,6,8-tetramethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035464.png)


![ethyl 4-{[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate](/img/structure/B11035476.png)
